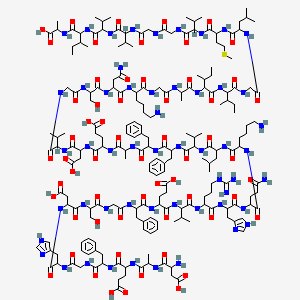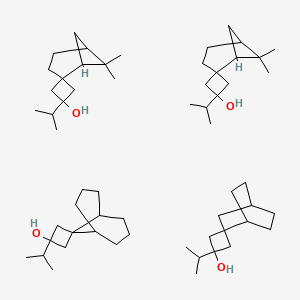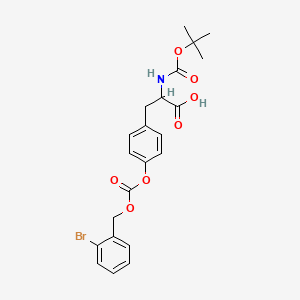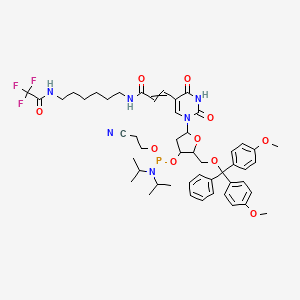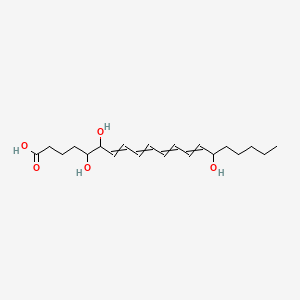
lipoxin-A4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lipoxin-A4 is a bioactive lipid mediator derived from arachidonic acid. It is known for its potent anti-inflammatory and immunomodulatory properties. This compound plays a crucial role in resolving inflammation by promoting the clearance of apoptotic cells and regulating the behavior of various immune cells, including neutrophils and macrophages .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lipoxin-A4 is synthesized through the sequential metabolism of arachidonic acid by lipoxygenase enzymes. The primary enzymes involved are 5-lipoxygenase and either 12-lipoxygenase or 15-lipoxygenase. The process involves the formation of intermediate hydroperoxides, which are then converted to this compound through a series of enzymatic reactions .
Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant lipoxygenase enzymes to catalyze the conversion of arachidonic acid to this compound. This method ensures high yield and purity of the compound, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Lipoxin-A4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen in the presence of lipoxygenase enzymes.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include various epimers and analogs of this compound, which exhibit different biological activities and stability profiles .
Scientific Research Applications
Lipoxin-A4 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study lipid mediator biosynthesis and metabolism.
Biology: It is used to investigate the mechanisms of inflammation resolution and immune cell regulation.
Medicine: this compound has therapeutic potential in treating inflammatory diseases, such as asthma, arthritis, and cardiovascular diseases. .
Mechanism of Action
Lipoxin-A4 exerts its effects by binding to specific receptors on the surface of immune cells, such as the ALX/FPR2 receptor. This binding triggers a cascade of signaling events that lead to the inhibition of pro-inflammatory cytokine production, promotion of apoptotic cell clearance, and regulation of immune cell behavior. Key molecular targets and pathways involved include nuclear factor κB, activator protein-1, and peroxisome proliferator-activated receptor γ .
Comparison with Similar Compounds
Lipoxin-A4 is part of a family of lipid mediators known as lipoxins. Similar compounds include:
Lipoxin-B4: Another member of the lipoxin family with similar anti-inflammatory properties.
15-epi-Lipoxin-A4: An epimer of this compound with enhanced stability and anti-inflammatory activity.
Resolvins: Lipid mediators derived from omega-3 fatty acids with potent anti-inflammatory and pro-resolving properties.
Maresins: Specialized pro-resolving mediators involved in tissue repair and inflammation resolution
This compound is unique in its ability to modulate a wide range of immune responses and promote the resolution of inflammation, making it a valuable compound for therapeutic applications.
Properties
IUPAC Name |
5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAQOQZEOGMIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

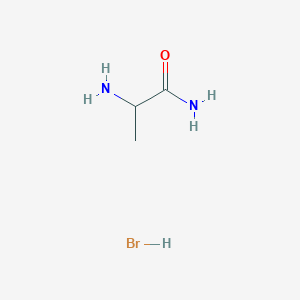
![[4-[[5-(Carbamoylamino)-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B13392677.png)
![1-[4-Azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13392682.png)
![N-[1,1'-biphenyl]-4yl-dibenzothiophene-3-amine](/img/structure/B13392683.png)
![3,3-Dimethyl-[1,1'-binaphthalene]-4,4(3H)-diamine](/img/structure/B13392691.png)
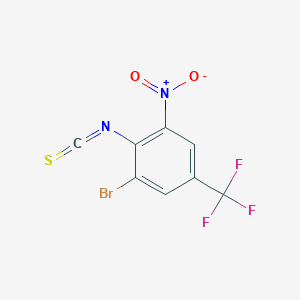
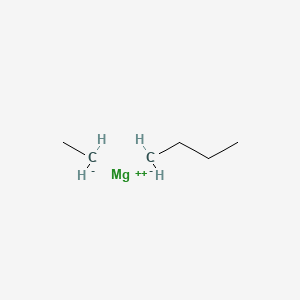
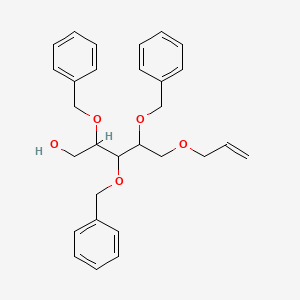
![[(2S,5R)-5-aminooxan-2-yl]methanol hydrochloride](/img/structure/B13392709.png)
